

Remlifanserin: A Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Remlifanserin

Cat. No.: B15616185

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Introduction

Remlifanserin, also known as ACP-204, is a novel, selective serotonin 5-HT_{2A} receptor inverse agonist currently under investigation for the treatment of neuropsychiatric disorders, including psychosis associated with Alzheimer's disease.[1][2] Developed by Acadia Pharmaceuticals, it represents a potential advancement over earlier therapies with a profile that suggests improved potency and selectivity. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Remlifanserin**, along with detailed methodologies for key experimental assessments and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

Remlifanserin is a synthetic small molecule with a complex chemical structure designed for high-affinity and selective binding to the 5-HT_{2A} receptor. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	3-[(4-cyclopropoxyphenyl)methyl]-1-[(2,4-difluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)urea	[1]
Other Names	ACP-204	[1]
CAS Number	2289704-13-6	[1]
Molecular Formula	C24H29F2N3O2	[1]
Molecular Weight	429.51 g/mol	[1]
SMILES	<chem>CN1CCC(CC1)N(CC2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OC4CC4</chem>	[1]
InChI Key	UYRCLXJMWZFKDG-UHFFFAOYSA-N	[1]
Appearance	Solid	MedChemExpress Data
Solubility	Soluble in DMSO	MedChemExpress Data
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedChemExpress Data

Experimental Protocols

Physicochemical Property Determination

Aqueous Solubility

The aqueous solubility of a compound like **Remlifanserin** is a critical parameter influencing its absorption and bioavailability. Standard methods for its determination include the shake-flask method and kinetic solubility assays.

- Shake-Flask Method (Thermodynamic Solubility):

- An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
- The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
- Kinetic Solubility Assay:
 - A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
 - A small aliquot of the stock solution is added to the aqueous buffer.
 - The formation of a precipitate is monitored over a short period. The highest concentration at which no precipitate is observed is considered the kinetic solubility. Turbidity can be measured using a nephelometer.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes.

- Shake-Flask Method:
 - A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).
 - Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask containing a known amount of the compound.
 - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

- The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Pharmacological Assays

5-HT2A Receptor Binding Assay

This assay is used to determine the affinity of **Remlifanserin** for the 5-HT2A receptor.

- Membrane Preparation:
 - Cells stably expressing the human 5-HT2A receptor or brain tissue rich in these receptors (e.g., frontal cortex) are homogenized in a cold buffer.
 - The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
 - The supernatant is then centrifuged at high speed to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Radioligand Binding:
 - A constant concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation.
 - Increasing concentrations of the unlabeled test compound (**Remlifanserin**) are added to compete with the radioligand for binding to the receptor.
 - Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist.
 - After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - The radioactivity retained on the filters is measured using a scintillation counter.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) can then be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

DOI-Induced Head-Twitch Response (HTR) in Mice

This is a behavioral model used to assess the in vivo efficacy of 5-HT_{2A} receptor antagonists and inverse agonists.

- Animals: Male C57BL/6 mice are commonly used.
- Procedure:
 - Animals are habituated to the testing environment.
 - **Remlifanserin** or vehicle is administered at various doses via a specific route (e.g., oral gavage or intraperitoneal injection).
 - After a predetermined pretreatment time, a 5-HT_{2A} receptor agonist, such as (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is administered to induce the head-twitch response.
 - The number of head twitches is observed and counted for a specific period (e.g., 30 minutes) by a trained observer blinded to the treatment conditions.
 - A reduction in the number of DOI-induced head twitches by **Remlifanserin** indicates its 5-HT_{2A} receptor antagonist/inverse agonist activity.

MK-801-Induced Hyperlocomotion in Mice

This model is used to evaluate the antipsychotic-like potential of compounds.

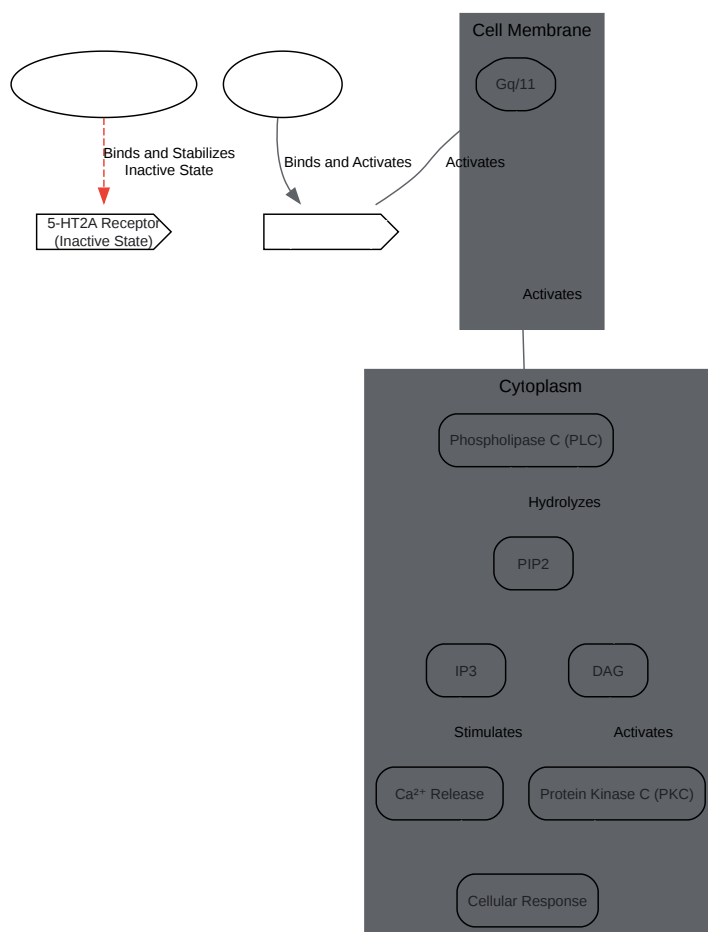
- Animals: Male BALB/c or other appropriate mouse strains are used.
- Procedure:

- Mice are habituated to an open-field arena.
- **Remlifanserin** or vehicle is administered.
- After the pretreatment period, the NMDA receptor antagonist MK-801 (dizocilpine) is administered to induce hyperlocomotion.
- The locomotor activity of the mice (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated activity monitoring system.
- Attenuation of MK-801-induced hyperlocomotion by **Remlifanserin** suggests potential antipsychotic efficacy.

Mechanism of Action and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Remlifanserin acts as an inverse agonist at the 5-HT2A receptor. This means that it not only blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal, constitutive activity. The canonical signaling pathway of the 5-HT2A receptor involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By stabilizing the inactive conformation of the receptor, **Remlifanserin** attenuates this signaling cascade.

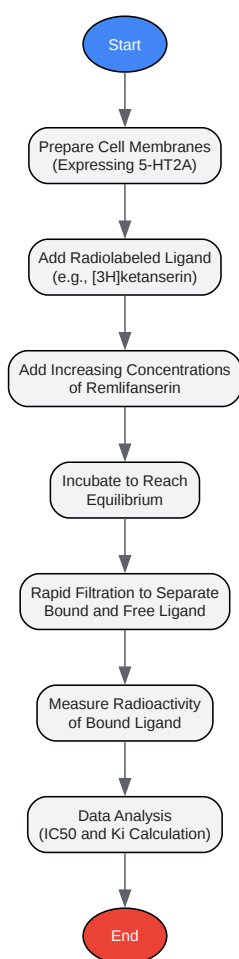


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5-HT2A Receptor Inverse Agonist Signaling Pathway

In Vitro Receptor Binding Assay Workflow

The process of determining the binding affinity of **Remlifanserin** for the 5-HT2A receptor can be visualized as a sequential workflow.

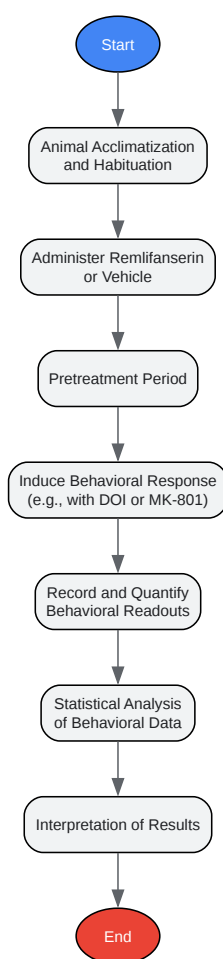


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Workflow for In Vitro 5-HT2A Receptor Binding Assay

In Vivo Behavioral Studies Workflow

The general workflow for conducting in vivo behavioral studies to assess the efficacy of **Remlifanserin** involves several key steps from animal preparation to data analysis.



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General Workflow for In Vivo Behavioral Studies

Conclusion

Remlifanserin is a promising drug candidate with a well-defined chemical structure and a mechanism of action centered on its potent and selective inverse agonism at the 5-HT_{2A} receptor. The experimental protocols outlined in this guide provide a framework for the characterization of its physicochemical and pharmacological properties. Further preclinical and clinical studies will continue to elucidate its full therapeutic potential and safety profile.

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References

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